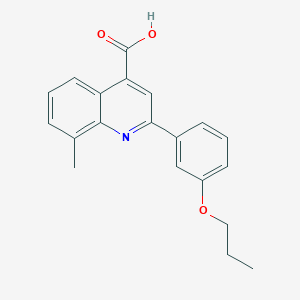

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

Description

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative characterized by a methyl group at the 8-position and a 3-propoxyphenyl substituent at the 2-position of the quinoline core. Quinoline-4-carboxylic acids are a pharmacologically significant class of compounds with demonstrated antibacterial, antimycobacterial, and anti-inflammatory activities . The structural modifications at specific positions (e.g., 2-, 6-, and 8-positions) critically influence their biological efficacy, solubility, and pharmacokinetic properties .

Properties

IUPAC Name |

8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-3-10-24-15-8-5-7-14(11-15)18-12-17(20(22)23)16-9-4-6-13(2)19(16)21-18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMQCPUROCDRDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve cyclization reactions and the use of different starting materials and catalysts.

For example, one common method involves the reaction of aniline with diethyl ethoxymethylenemalonate to form 4-hydroxyquinoline, which can then be further functionalized to produce the desired quinoline derivative .

Industrial Production Methods

In industrial settings, the synthesis of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with applications in chemistry, biology, and industry. Quinoline derivatives are important in industrial and synthetic organic chemistry.

Overview

- CAS Number: 438232-72-5

- Molecular Formula:

- Molecular Weight: 321.37 g/mol

Preparation Methods

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid can be synthesized through reactions involving substituted o-amino acetophenone derivatives and enolisable ketones. These reactions can occur under mild and environmentally friendly conditions, such as solvent-free environments, microwave irradiation, and ultrasound promotion. Industrial production methods may involve scalable and sustainable methods, such as the Friedlander heteroannulation method, which utilizes non-volatile and non-corrosive catalysts.

Chemical Reactions

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid can undergo oxidation, reduction, and substitution reactions.

- Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

- Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.

- Substitution: Nucleophilic substitution can occur at the quinoline ring, leading to the formation of various substituted quinoline derivatives.

Typical reagents include molecular iodine, silica gel, and ionic liquids, with reactions often conducted under mild and environmentally friendly conditions. The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities.

Scientific Research Applications

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions. It is also employed in proteomics research to study protein interactions and functions and in the production of specialty chemicals and materials with unique properties.

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid has potential biological activities, particularly in medicinal chemistry and pharmacology. The quinoline core is known for diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Properties

8-Methyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid exhibits antimicrobial activity. Derivatives of this compound can inhibit strains of bacteria, including resistant strains of Staphylococcus aureus. It may act synergistically with other antibiotics, enhancing their efficacy against resistant bacterial strains.

For example, 2-(4-propoxyphenyl)quinoline-4-carboxamide derivatives (3a and 3b) can efficiently replace the quinolin-4-yloxy nucleus . Data suggested that both derivatives 3a and 3b highlighted, up to the lowest concentrations used (0.39 µg/mL), a significant synergism with CPX .

Synergistic Activity of Quinoline Derivatives with CPX against S. aureus Strains

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 3.13 | SA-1199B (NorA+) |

| 2 | 1.56 | SA-1199B (NorA+) |

Mechanism of Action

The mechanism of action of 8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Quinoline-4-carboxylic Acid Derivatives

*Calculated based on molecular formula C₂₀H₁₉NO₃.

Key Observations:

Antibacterial Activity :

- 2-Phenyl derivatives (e.g., 5a4 ) show potent activity against Staphylococcus aureus (MIC = 64 µg/mL) due to the aryl group at the 2-position enhancing target binding .

- The 3-propoxyphenyl group in the target compound may improve lipid solubility and membrane penetration compared to smaller substituents like methoxy .

Antimycobacterial Activity: Alkyl groups at the 6-position (e.g., 7i) significantly enhance activity against Mycobacterium tuberculosis (Mtb) by inhibiting DNA gyrase, similar to fluoroquinolones . The absence of a 6-substituent in the target compound may limit its antimycobacterial efficacy.

Impact of Halogenation :

- Chlorine at the 7- or 8-position (e.g., 8-Chloro-2-(4-methylphenyl) ) may increase cytotoxicity or alter target specificity, though detailed data are lacking .

Role of Substituent Size :

- Bulkier groups like propoxy (vs. methoxy or ethoxy) may enhance bioavailability but could reduce binding affinity if steric hindrance occurs .

Physicochemical Properties

- Solubility: Propoxy and methoxy groups improve water solubility compared to unsubstituted quinolines, but chlorine substituents reduce it .

- Crystallinity: Derivatives like 2-(4-methylphenyl)quinoline-4-carboxylic acid form monoclinic crystals (a = 4.1001 Å, b = 15.3464 Å), suggesting stable solid-state packing beneficial for formulation .

Biological Activity

8-Methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a unique molecular structure that includes a quinoline core substituted with a methyl group and a propoxyphenyl group. Its molecular formula is C₂₀H₁₉NO₃, with a molecular weight of approximately 321.37 g/mol. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The compound exhibits irritant properties, necessitating careful handling in laboratory settings. The presence of various functional groups contributes to its chemical reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Activity : Studies have demonstrated that quinoline derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus. The compound's structure allows it to interact with bacterial efflux pumps, enhancing the efficacy of existing antibiotics like ciprofloxacin (CPX) against resistant strains .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses. Preliminary findings suggest that it may inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophages .

- Anticancer Potential : Quinoline derivatives are known for their anticancer properties. Initial studies indicate that this compound may induce apoptosis in cancer cell lines, although further research is needed to fully elucidate its mechanisms .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. For instance, it may act as an inhibitor of efflux pumps in bacteria, thereby increasing the intracellular concentration of antibiotics . Additionally, it may modulate signaling pathways related to inflammation and cancer cell proliferation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has identified critical features necessary for the biological activity of quinoline derivatives:

Case Studies

- Antimicrobial Efficacy : In a study evaluating various quinoline derivatives, this compound exhibited significant synergistic effects when combined with ciprofloxacin against resistant strains of S. aureus, demonstrating a ≥4-fold reduction in minimum inhibitory concentration (MIC) .

- Anti-inflammatory Activity : Research on related compounds has shown that modifications to the quinoline structure can lead to enhanced inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential pathways for therapeutic application in inflammatory diseases .

Q & A

Q. Table 1: Comparison of Synthetic Routes

Q. Table 2: Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.